molecular formula C20H15Cl2NO5 B452658 METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE

METHYL 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]FURAN-2-AMIDO}BENZOATE

Cat. No.: B452658
M. Wt: 420.2g/mol
InChI Key: SRBDKEKSZJPOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenol with methyl 2-furoate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-amino benzoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group can bind to enzymes and receptors, modulating their activity. The furan ring and benzoate ester contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-(2,4-dichlorophenoxy)benzoate: Similar structure but lacks the furan ring.

    Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate: Contains a nitro group instead of the furan ring.

    N-(5-((2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazol-2-yl)-substituted-amide: Features a thiadiazole ring instead of the furan ring

Uniqueness

Methyl 2-{5-[(2,4-dichlorophenoxy)methyl]furan-2-amido}benzoate is unique due to the presence of the furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H15Cl2NO5

Molecular Weight

420.2g/mol

IUPAC Name

methyl 2-[[5-[(2,4-dichlorophenoxy)methyl]furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C20H15Cl2NO5/c1-26-20(25)14-4-2-3-5-16(14)23-19(24)18-9-7-13(28-18)11-27-17-8-6-12(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,24)

InChI Key

SRBDKEKSZJPOAS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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